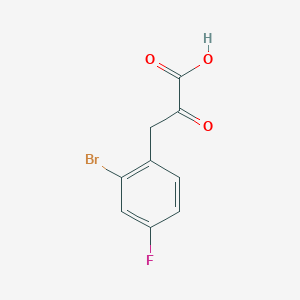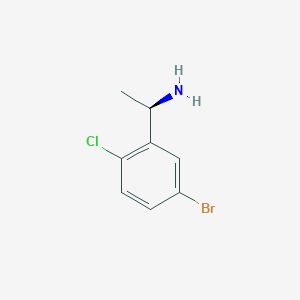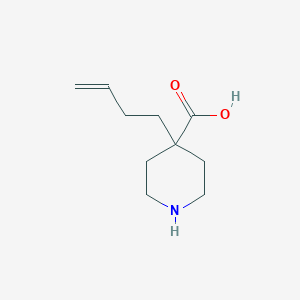
4-(But-3-en-1-yl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(But-3-en-1-yl)piperidine-4-carboxylic acid is a piperidine derivative with a unique structure that includes a butenyl group attached to the piperidine ring. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products
Preparation Methods
The synthesis of 4-(But-3-en-1-yl)piperidine-4-carboxylic acid involves several steps. One common method includes the enantioselective multistage synthesis, which involves the key one-pot azide reductive cyclization of aldehyde . This method allows for the creation of various analogs of the final product. Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
4-(But-3-en-1-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to convert the compound into its reduced form.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include cobalt, ruthenium, and nickel-based nanocatalysts . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(But-3-en-1-yl)piperidine-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(But-3-en-1-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the uptake of certain neurotransmitters or interact with specific receptors in the body . The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-(But-3-en-1-yl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
Isonipecotic acid:
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound has a similar butenyl group but is part of a different chemical class.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields.
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
4-but-3-enylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C10H17NO2/c1-2-3-4-10(9(12)13)5-7-11-8-6-10/h2,11H,1,3-8H2,(H,12,13) |
InChI Key |
MLMHWEPBSJKODC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC1(CCNCC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


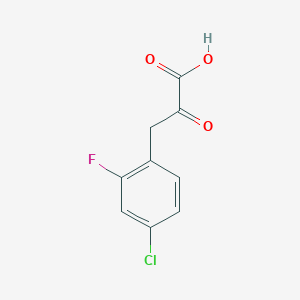
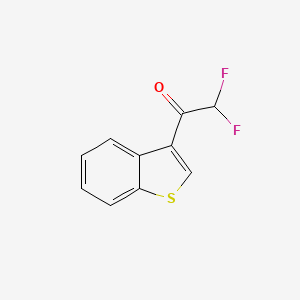
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclopentylpropanoicacid](/img/structure/B13542048.png)
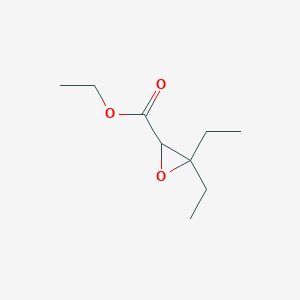
![2-(7-Oxabicyclo[2.2.1]heptan-2-yl)pyrimidine-4-carboxylic acid](/img/structure/B13542055.png)
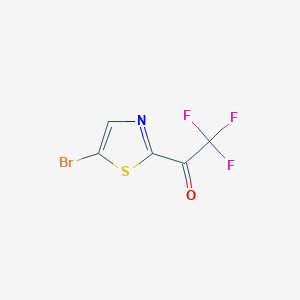
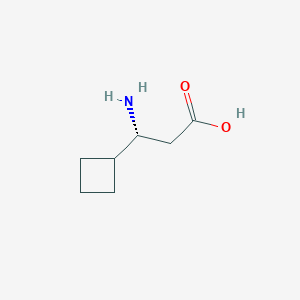
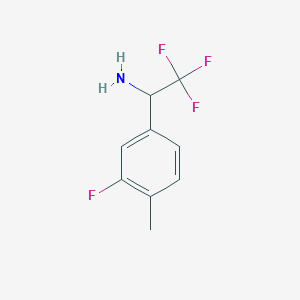
![1-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B13542095.png)

